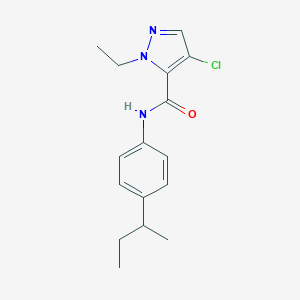![molecular formula C18H19NO3 B213830 N-[1-(2,5-dimethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B213830.png)
N-[1-(2,5-dimethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2,5-dimethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "MDBD" and is a member of the benzodioxole family of compounds. The purpose of
作用機序
MDBD is believed to act as a partial agonist at the serotonin 5-HT2A receptor, which means that it activates the receptor but to a lesser extent than a full agonist. This results in a modulation of the receptor's activity, which can have effects on mood, cognition, and perception. MDBD also acts as a reuptake inhibitor of dopamine, which means that it blocks the transporter that is responsible for removing dopamine from the synaptic cleft. This results in an increase in dopamine levels, which can have effects on reward and motivation.
Biochemical and Physiological Effects:
MDBD has been found to have a number of biochemical and physiological effects, including changes in neurotransmitter levels and receptor activity. This compound has been shown to increase serotonin and dopamine levels in the brain, which can have effects on mood, cognition, and perception. MDBD has also been found to modulate the activity of the serotonin 5-HT2A receptor, which can affect the regulation of mood and perception.
実験室実験の利点と制限
MDBD has a number of advantages for use in lab experiments, including its high affinity for the serotonin 5-HT2A receptor and its ability to modulate receptor activity. However, there are also some limitations to the use of this compound, including its potential for off-target effects and its relatively short half-life.
将来の方向性
There are a number of future directions for research on MDBD, including the development of more selective compounds that target specific receptors or transporters. Additionally, further research is needed to fully understand the mechanism of action of MDBD and its effects on neurotransmitter systems. Finally, studies are needed to determine the potential therapeutic applications of MDBD in the treatment of mood disorders and other conditions that involve the central nervous system.
合成法
MDBD can be synthesized through a multi-step process that involves the reaction of 2,5-dimethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1,3-benzodioxole-5-amine to form the final product, MDBD.
科学的研究の応用
MDBD has been found to have potential applications in scientific research, particularly in the study of the central nervous system. This compound has been shown to have an affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. MDBD has also been found to have an effect on the dopamine transporter, which is involved in the regulation of reward and motivation.
特性
製品名 |
N-[1-(2,5-dimethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide |
|---|---|
分子式 |
C18H19NO3 |
分子量 |
297.3 g/mol |
IUPAC名 |
N-[1-(2,5-dimethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C18H19NO3/c1-11-4-5-12(2)15(8-11)13(3)19-18(20)14-6-7-16-17(9-14)22-10-21-16/h4-9,13H,10H2,1-3H3,(H,19,20) |
InChIキー |
XQSCOLJVXSZEDJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C(C)NC(=O)C2=CC3=C(C=C2)OCO3 |
正規SMILES |
CC1=CC(=C(C=C1)C)C(C)NC(=O)C2=CC3=C(C=C2)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-sec-butylphenyl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213751.png)
![N-(2-bromophenyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213752.png)



![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,4,5-trimethoxybenzamide](/img/structure/B213762.png)
![2,6-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B213763.png)




![N-{4-[acetyl(methyl)amino]phenyl}-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B213769.png)
